molecular formula C19H16N4O3S B2593960 N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 941913-94-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2593960
CAS No.: 941913-94-6
M. Wt: 380.42
InChI Key: NMRRRGRPMPOUEU-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at position 6, an oxazole-5-carboxamide moiety, and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-2-25-14-6-7-15-17(11-14)27-19(22-15)23(12-13-5-3-4-9-20-13)18(24)16-8-10-21-26-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRRRGRPMPOUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The compound features a unique structural arrangement comprising a benzothiazole moiety and an oxazole ring, which contribute to its reactivity and biological interactions. The molecular formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S with a molecular weight of 380.42 g/mol.

Synthesis Overview:
The synthesis typically involves several steps:

  • Formation of the Benzothiazole Core: This can be achieved through cyclization reactions involving 2-aminothiophenol and ethyl bromoacetate under basic conditions.
  • Introduction of the Ethoxy Group: Ethyl iodide is often used in the presence of a base to introduce the ethoxy group.
  • Formation of the Oxazole Ring: The oxazole structure can be constructed through various coupling reactions with pyridinyl derivatives .

Biological Activity

Research indicates that compounds within the benzothiazole and oxazole classes exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of this compound have been explored in various studies.

Anticancer Activity

A study highlighted that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values: Certain derivatives exhibited IC50 values ranging from 1.143 µM to 9.27 µM against specific tumor cell lines such as ovarian (OVXF 899) and renal (RXF 486) cancers .
Cell Line IC50 (µM)
Ovarian (OVXF 899)2.76
Renal (RXF 486)1.143
Colon Adenocarcinoma~92.4

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation or survival pathways.
  • Receptor Binding: The compound could interact with specific receptors or proteins that modulate cellular signaling pathways .

Study on Anticancer Potential

In one case study, researchers evaluated the cytotoxicity of several benzothiazole derivatives against human cancer cell lines using MTT assays. The results indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (SK-Hep-1). The study emphasized the importance of functional groups in determining biological activity .

Screening for Anthelmintic Activity

Another study screened a library of compounds for anthelmintic activity using Caenorhabditis elegans as a model organism. While N-(6-ethoxy...) was not specifically mentioned, related compounds demonstrated promising results in inhibiting helminth growth, suggesting potential applications in parasitic infections .

Scientific Research Applications

Overview

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Research indicates that oxazole derivatives, including this compound, can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Studies

  • Bacterial Inhibition : A study evaluated several oxazole derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin and ciprofloxacin .
    • Table 1: Antibacterial Activity of Oxazole Derivatives
    CompoundInhibition Zone (mm)Target Bacteria
    1520S. aureus
    1618E. coli
    Ampicillin30Control
  • Antifungal Activity : The compound's efficacy was also tested against fungal strains such as Candida albicans. In comparative studies, it showed significant antifungal activity, with inhibition zones exceeding those of traditional antifungal agents .

Overview

Research into the anticancer properties of N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide has yielded promising results. The compound has been shown to induce apoptosis in various cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of cancer cells derived from breast and lung cancers. The mechanism involves the activation of caspase pathways leading to programmed cell death .
    • Table 2: Anticancer Activity Against Cell Lines
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    A549 (Lung)12
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy in reducing tumor growth in animal models, suggesting potential for use in combination therapies.

Anti-inflammatory Properties

Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This opens avenues for research into its use for conditions such as arthritis and other inflammatory diseases.

Neurological Applications

There is emerging evidence suggesting that compounds with similar structures may possess neuroprotective properties. Further research is warranted to explore the potential of this compound in treating neurodegenerative disorders.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent patterns on the benzothiazole, oxazole/thiazole, and pyridine moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Benzothiazole Substituent Oxazole/Thiazole Substituent Pyridine Substituent Molecular Weight (g/mol) Reference
Target Compound 6-ethoxy 1,2-oxazole-5-carboxamide N-(pyridin-2-yl)methyl 374.40*
BG14127 (N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide) 6-chloro 3-methyl -1,2-oxazole-5-carboxamide N-(pyridin-2-yl)methyl 384.84
BP 27384 (Thiazolecarboxamide analog) 2-chloro-6-methylphenyl 2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide 530.04 (monohydrate)
BP 27385 (N-methyl thiazole analog) 2-chloro-6-methylphenyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide 514.03

*Calculated based on molecular formula (C₁₉H₁₈N₄O₃S).

Key Observations:

Benzothiazole Modifications: The 6-ethoxy group in the target compound replaces the 6-chloro in BG14126. BP 27384/27385 feature a 2-chloro-6-methylphenyl group, introducing steric bulk and altering electronic properties, which could influence target selectivity .

Oxazole/Thiazole Variations: The target’s 1,2-oxazole-5-carboxamide contrasts with BG14127’s 3-methyl-1,2-oxazole-5-carboxamide. BP 27384/27385 utilize a thiazole core instead of oxazole. Thiazoles generally exhibit higher polarity due to the sulfur atom, which might affect solubility and membrane permeability .

Pyridine and Additional Moieties :

  • The pyridin-2-ylmethyl group is conserved in the target and BG14127, suggesting a role in hydrogen bonding or metal coordination.
  • BP 27384/27385 incorporate a piperazinylpyrimidinyl side chain, introducing basicity and hydrogen-bonding capacity, which could enhance solubility or modulate off-target effects .

Functional Implications of Structural Modifications

  • Bioavailability : The ethoxy group in the target compound likely increases lipophilicity (clogP ~3.2) compared to BG14127’s chloro analog (clogP ~2.8), favoring passive diffusion across biological membranes.
  • Target Engagement : The absence of a methyl group on the oxazole (vs. BG14127) may reduce steric clashes in hydrophobic binding pockets, improving affinity for flat, aromatic enzyme active sites (e.g., kinases) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide?

  • Methodology :

  • Intermediate Preparation : Synthesize 2-amino-6-ethoxybenzothiazole via condensation of 2-aminothiophenol with ethoxybenzaldehyde under oxidative conditions (e.g., iodine or H₂O₂) .
  • Coupling Reaction : React the intermediate with pyridin-2-ylmethyl bromide using a base (e.g., K₂CO₃) to form the N-alkylated benzothiazole derivative .
  • Oxazole Carboxamide Formation : Introduce the 1,2-oxazole-5-carboxamide moiety via acylation with oxazole-5-carbonyl chloride in the presence of triethylamine .
    • Key Challenges : Ensuring regioselectivity during alkylation and minimizing side reactions (e.g., over-alkylation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of ethoxy and pyridinylmethyl groups (e.g., δ ~1.4 ppm for ethoxy CH₃, δ ~4.5 ppm for N–CH₂–pyridine) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and benzothiazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~440–450 Da) .

Q. How is the crystal structure of this compound determined?

  • Methodology :

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths, angles, and intermolecular interactions.
  • Hydrogen Bonding : Identify classical N–H⋯N and non-classical C–H⋯O interactions, which stabilize the crystal lattice .
  • Planarity Analysis : Assess conjugation in the benzothiazole-oxazole core (dihedral angles <10° indicate coplanarity) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Dose-Response Replication : Validate activity in multiple cell lines (e.g., cancer vs. normal cells) under standardized conditions .
  • Off-Target Profiling : Use kinase inhibition assays or proteomics to rule out nonspecific interactions .
  • Structural Analog Comparison : Compare with derivatives (e.g., pyrazinyl vs. pyridinyl substitutions) to isolate pharmacophore contributions .

Q. What computational strategies predict binding affinity to target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., kinases) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and ligand-protein hydrogen bonds .
  • Free Energy Calculations : Apply MM-PBSA to quantify ΔG binding, cross-validated with experimental IC₅₀ values .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) to maximize yield and purity .
  • Catalyst Optimization : Evaluate Pd/C vs. CuI in coupling steps; monitor reaction progress via TLC or HPLC .
  • Purification Protocols : Use flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) for >95% purity .

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